molecular formula C20H14N2O2 B14607244 7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 57552-41-7

7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B14607244
CAS No.: 57552-41-7
M. Wt: 314.3 g/mol
InChI Key: DBOZNWFGULOUOG-UHFFFAOYSA-N
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Description

7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound with a unique structure that combines a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-diphenylpyridine-3,5-dicarboxylic acid with methylamine under high temperature and pressure can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. Pathways such as signal transduction and gene expression regulation are often involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in research and development.

Properties

CAS No.

57552-41-7

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

7-methyl-2,6-diphenylpyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C20H14N2O2/c1-13-17-16(12-21-18(13)14-8-4-2-5-9-14)19(23)22(20(17)24)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

DBOZNWFGULOUOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN=C1C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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